3-Dimethylamino-psi-saccharin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

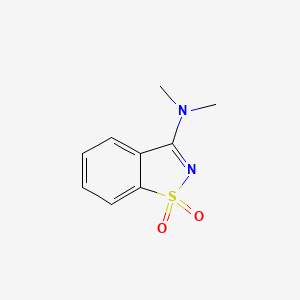

3-Dimethylamino-psi-saccharin, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2O2S and its molecular weight is 210.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 331993. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-Dimethylamino-psi-saccharin (C9H10N2O2S) is characterized by its unique chemical structure, which includes a dimethylamino group that enhances its solubility and sweetness profile compared to traditional saccharin. The compound's structure allows for increased interaction with taste receptors, making it a candidate for use as a sweetener in food products.

Sweetening Agent in Food Products

One of the primary applications of this compound is as a sweetening agent. It is used to impart sweetness to various food products without the caloric content associated with sugar.

Advantages:

- Enhanced Sweetness: Studies indicate that this compound exhibits a sweetness level significantly higher than that of sucrose, making it effective in low-calorie formulations .

- Masking Aftertaste: Research has shown that incorporating this compound can help mask the aftertaste commonly associated with saccharin, improving the overall flavor profile of sweetened products .

Pharmaceutical Applications

The pharmaceutical industry has also recognized the potential of this compound, particularly due to its role as a proteolytic enzyme inhibitor.

Case Study: Proteolytic Enzyme Inhibition

- Mechanism: The compound has been found to inhibit serine proteases, which are enzymes implicated in various degenerative diseases such as emphysema and rheumatoid arthritis .

- Clinical Relevance: Its application in drug formulations could provide therapeutic benefits by reducing inflammation and tissue damage associated with these conditions.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound, suggesting its potential use as an antimicrobial agent in both food preservation and pharmaceutical formulations.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Salmonella enterica | 40 µg/mL |

This table summarizes the minimum inhibitory concentrations required to prevent the growth of various pathogens, indicating the compound's effectiveness as an antimicrobial agent.

Research on Long-Term Effects

Research into the long-term effects of saccharin consumption, including derivatives like this compound, has highlighted potential metabolic impacts. For instance, studies have shown alterations in body weight and serum glucose levels among subjects consuming saccharin over extended periods .

Findings:

- Increased body weight was observed in treated groups after prolonged exposure.

- Changes in serum glucose and albumin levels were also noted, suggesting metabolic implications that warrant further investigation.

Propiedades

Número CAS |

22716-43-4 |

|---|---|

Fórmula molecular |

C9H10N2O2S |

Peso molecular |

210.26 g/mol |

Nombre IUPAC |

N,N-dimethyl-1,1-dioxo-1,2-benzothiazol-3-amine |

InChI |

InChI=1S/C9H10N2O2S/c1-11(2)9-7-5-3-4-6-8(7)14(12,13)10-9/h3-6H,1-2H3 |

Clave InChI |

GTLJDAHQXYGVCG-UHFFFAOYSA-N |

SMILES |

CN(C)C1=NS(=O)(=O)C2=CC=CC=C21 |

SMILES canónico |

CN(C)C1=NS(=O)(=O)C2=CC=CC=C21 |

Key on ui other cas no. |

22716-43-4 |

Sinónimos |

3-dimethylamino-psi-saccharin |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.